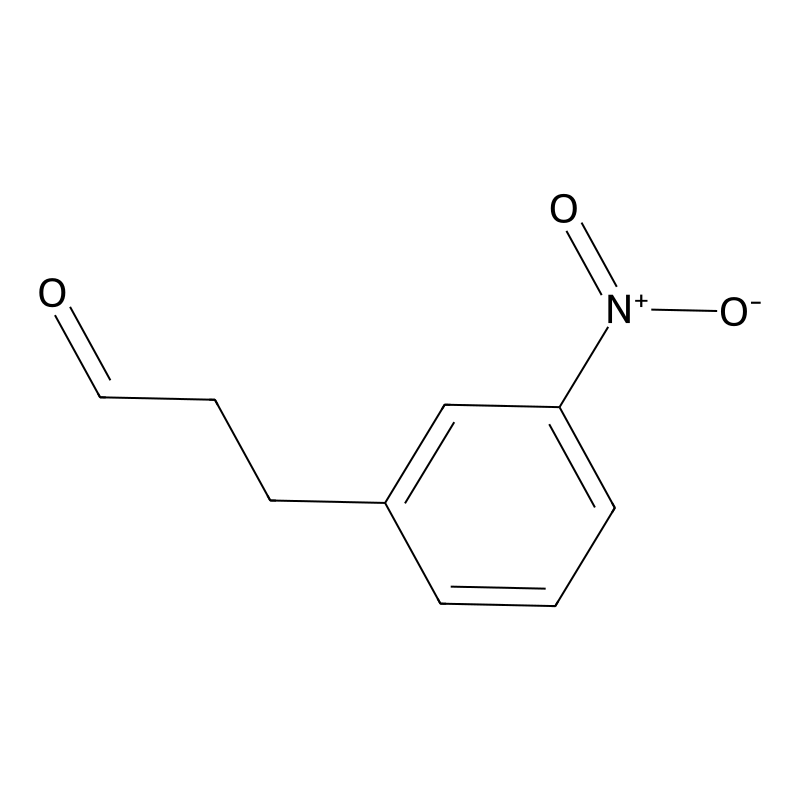3-(3-Nitrophenyl)propanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Here's what we do know:
Organic Synthesis
Due to its functional groups (a carbonyl and a nitro group), 3-(3-Nitrophenyl)propanal has the potential to be a building block for various organic syntheses. The aldehyde group (carbonyl) can undergo various reactions like aldol condensation or reductive amination, while the nitro group can be further modified or reduced depending on the desired product.
Pharmaceutical Research
The presence of the nitro group suggests a possibility for 3-(3-Nitrophenyl)propanal to be a starting material for synthesizing novel bioactive compounds. Nitro groups can be manipulated to introduce other functionalities, potentially leading to drug candidates [].
However, it's important to note that these are just potential applications based on the chemical structure. Without further research, it's difficult to confirm its specific uses in scientific research.
Further Exploration:
- Scientific literature databases like ScienceDirect or Scopus can be searched for research articles mentioning 3-(3-Nitrophenyl)propanal. These might reveal its use in specific research projects.
- Contacting chemical suppliers who offer 3-(3-Nitrophenyl)propanal might provide insights into its common research applications.
3-(3-Nitrophenyl)propanal is an organic compound with the molecular formula C₉H₉NO₃. This compound features a nitro group (-NO₂) attached to a benzene ring and an aldehyde group (-CHO) at the end of a three-carbon chain. Its structural uniqueness arises from the positioning of the nitro group at the meta position relative to the aldehyde, which influences its chemical properties and reactivity .
- Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid, typically using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
- Nucleophilic Aromatic Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents under suitable conditions.
The synthesis of 3-(3-Nitrophenyl)propanal typically involves:
- Nitration: A common method is the nitration of 3-phenylpropanal using a mixture of concentrated nitric acid and sulfuric acid. This reaction must be carefully controlled to prevent over-nitration and ensure selective formation of the desired product.
- Industrial Production: In industrial settings, continuous flow nitration processes may be employed to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions can further improve selectivity and purity .
3-(3-Nitrophenyl)propanal has several applications:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Pharmaceutical Development: Derivatives of this compound may possess biological activities, making them potential candidates for drug development.
- Materials Science: It can be utilized in synthesizing novel materials with specific properties, such as polymers and dyes .
Several compounds share structural similarities with 3-(3-Nitrophenyl)propanal. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Nitrophenyl)propanal | Nitro group at para position | Different electronic effects due to position |
| 3-(2-Nitrophenyl)propanal | Nitro group at ortho position | Increased steric hindrance compared to meta |
| 3-(3-Aminophenyl)propanal | Amino group instead of nitro | Potentially different biological activity |
| 3-(3-Chlorophenyl)propanal | Chlorine substituent instead of nitro | Variation in reactivity due to electronegativity |
The uniqueness of 3-(3-Nitrophenyl)propanal lies in the meta positioning of the nitro group, which significantly influences its reactivity and interaction with biological systems compared to its analogs .








